molecular formula C8H7NO3 B590140 Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) CAS No. 132219-59-1

Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI)

Katalognummer: B590140
CAS-Nummer: 132219-59-1
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: LWTURYWJGNVHGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.148. This compound is known for its unique structure, which includes a glycine moiety linked to a cyclohexadienone ring. It is used in various scientific research applications due to its distinctive chemical properties.

Eigenschaften

CAS-Nummer

132219-59-1

Molekularformel

C8H7NO3

Molekulargewicht

165.15 g/mol

IUPAC-Name

2-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]acetic acid

InChI

InChI=1S/C8H7NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h1-4H,5H2,(H,11,12)

InChI-Schlüssel

LWTURYWJGNVHGZ-UHFFFAOYSA-N

SMILES

C1=CC(=O)C=CC1=NCC(=O)O

Kanonische SMILES

C1=CC(=O)C=CC1=NCC(=O)O

Synonyme

Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI)

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a more reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups on the cyclohexadienone ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It may be used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) can be compared with other similar compounds, such as:

    Glycine derivatives: Other glycine derivatives may have different substituents on the glycine moiety, leading to variations in their chemical properties and biological activities.

    Cyclohexadienone derivatives: Compounds with different substituents on the cyclohexadienone ring may exhibit different reactivity and applications.

The uniqueness of Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) lies in its specific combination of the glycine moiety and the cyclohexadienone ring, which imparts distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.